(Z)-3-Iodoacrylic acid

Description

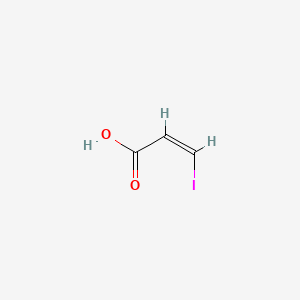

Structure

3D Structure

Properties

IUPAC Name |

3-iodoprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3IO2/c4-2-1-3(5)6/h1-2H,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFDLVHJHUMSAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CI)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60275570 | |

| Record name | 3-iodoprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71815-44-6, 6372-02-7 | |

| Record name | 3-Iodo-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71815-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-iodoprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Z 3 Iodoacrylic Acid and Its Stereoisomers

Direct Synthesis Approaches to (Z)-3-Iodoacrylic Acid

Direct methods for synthesizing this compound often involve the addition of iodine and a proton across the triple bond of a propiolic acid precursor. These methods are valued for their atom economy and straightforward nature.

The reaction of propiolic acid with hydroiodic acid (HI) is a primary method for the synthesis of 3-iodoacrylic acids. The stereochemical outcome of this reaction is highly dependent on the reaction conditions. When propiolic acid is treated with 57% aqueous hydroiodic acid at elevated temperatures (80–85 °C), the this compound is formed as the kinetic product. researchgate.net This indicates that the initial addition of HI across the alkyne preferentially leads to the Z-isomer. However, under the same conditions, this kinetic product can be efficiently converted into the thermodynamically more stable (E)-3-iodoacrylic acid. researchgate.net

This transformation highlights the delicate balance between kinetic and thermodynamic control in this reaction. The Z-isomer is formed faster, but the E-isomer is more stable and will become the major product if the reaction is allowed to reach equilibrium.

| Precursor | Reagent | Temperature | Product | Stereochemical Outcome |

| Propiolic Acid | 57% aq. HI | 80-85 °C | This compound | Kinetic Product |

| Propiolic Acid | 57% aq. HI | 80-85 °C (prolonged) | (E)-3-Iodoacrylic acid | Thermodynamic Product |

This table summarizes the outcomes of the hydroiodination of propiolic acid under different kinetic and thermodynamic conditions.

A related and highly stereospecific method involves the use of sodium iodide in acetic acid for the hydroiodination of esters of propiolic acid, such as ethyl propiolate. This procedure yields the corresponding ethyl (Z)-β-iodoacrylate with excellent stereoselectivity (Z > 99%). orgsyn.org

Organometallic reagents offer alternative pathways to Z-iodoacrylic acid derivatives, often with high degrees of stereocontrol. While direct synthesis of the acid can be challenging, methods have been developed for its esters and related compounds. For instance, the reduction of ethyl (Z)-β-iodoacrylate with diisobutylaluminum hydride at low temperatures, followed by reaction with a Grignard reagent, provides a route to secondary (Z)-γ-iodo allylic alcohols with exclusive Z stereochemistry of the double bond. orgsyn.org

Manganese-promoted reactions have also been described for the synthesis of (Z)-α-halo-α,β-unsaturated esters and amides with complete Z-stereoselectivity. researchgate.net These methods involve the reaction of α-haloesters with aldehydes in the presence of activated manganese, demonstrating the utility of organometallic intermediates in achieving specific stereochemical outcomes. researchgate.net

Stereoselective and Stereospecific Synthesis of Iodoacrylic Acids

Achieving high levels of stereoselectivity is crucial for the practical application of iodoacrylic acids. Research has focused on methods that can reliably produce either the Z or E isomer as desired.

The control of Z/E isomerism is a fundamental challenge in alkene synthesis. rsc.orgstudymind.co.uk In the context of iodoacrylic acids, the choice of reagents and reaction conditions is paramount. As previously mentioned, the hydroiodination of ethyl propiolate with sodium iodide in acetic acid is a highly stereospecific method that produces the Z-isomer almost exclusively. orgsyn.org

Other stereoselective methods have been developed for related haloacrylates. For example, a one-pot synthesis of (Z)-α-haloacrylates from α-haloacetates and aldehydes using a titanium-enolate based asymmetric aldol (B89426) condensation has been reported to provide exceptional stereoselectivity and high yields. researchgate.net Similarly, the use of samarium diiodide can achieve stereoselective β-elimination in α,α-dichloro-β-hydroxyesters to yield (Z)-α-chloro-α,β-unsaturated esters. researchgate.net These examples, while not directly producing this compound, illustrate the types of strategies that can be employed to control the geometry of haloacrylates.

| Method | Reagents | Substrates | Product Class | Stereoselectivity |

| Hydroiodination | NaI / Acetic Acid | Ethyl propiolate | (Z)-β-iodoacrylate | >99% Z |

| Aldol Condensation | Titanium enolate | α-haloacetates, Aldehydes | (Z)-α-haloacrylates | High Z-selectivity |

| Elimination | SmI₂ | α,α-dichloro-β-hydroxyesters | (Z)-α-chloro-α,β-unsaturated esters | High Z-selectivity |

This table compares different stereoselective methods for synthesizing Z-haloacrylic acid derivatives.

Isomerization represents another strategy to access a desired stereoisomer. The this compound, being the kinetic product of the hydroiodination of propiolic acid, can be isomerized to the more stable E-isomer. researchgate.net This process can occur under thermal conditions, simply by prolonging the reaction time at elevated temperatures in the presence of aqueous HI. researchgate.net This suggests that the isomerization proceeds via a reversible addition-elimination of HI, allowing the system to reach a thermodynamic equilibrium that favors the trans configuration.

Catalytic methods for isomerization are also prevalent in organic chemistry, often providing milder conditions and higher selectivity. For instance, studies on butane (B89635) isomerization have shown the effectiveness of sulfated zirconia as a catalyst. mdpi.com While specific catalytic isomerization studies for this compound are not extensively detailed in the provided context, the principles of acid or metal catalysis could be applied to facilitate the Z to E conversion, potentially under more controlled conditions than thermal isomerization.

Catalytic Strategies in the Synthesis of this compound

The development of catalytic methods for the synthesis of this compound is an area of ongoing interest, aiming to improve efficiency, selectivity, and sustainability. While the hydroiodination with NaI in acetic acid is highly selective, it is a stoichiometric process. orgsyn.org

Catalytic approaches could involve the use of transition metals to facilitate the addition of HI or an iodine source across the triple bond of propiolic acid. Palladium-catalyzed reactions, for example, are widely used in cross-coupling and addition reactions. One study noted the use of a palladium catalyst in a tandem cross-coupling/cyclization reaction involving (Z)-3-iodo-2-propenoic acid as a reactant, highlighting the compatibility of this compound with palladium catalysis. researchgate.net This suggests the potential for developing a catalytic hydroiodination method, possibly using a palladium hydride species or a similar catalytic cycle, to generate the desired Z-isomer stereoselectively. Such a method could offer advantages in terms of catalyst loading, milder reaction conditions, and reduced waste compared to stoichiometric methods.

Copper-Catalyzed Formations of this compound

Copper catalysis is a cornerstone of modern organic synthesis, particularly in reactions involving alkynes. While a direct, single-step copper-catalyzed hydroiodination of propiolic acid to selectively form this compound is not extensively documented in peer-reviewed literature, the principles of copper-mediated alkyne functionalization are well-established. Copper catalysts are frequently employed in decarboxylative couplings and amidation of propiolic acids. For instance, copper-catalyzed decarboxylative cross-coupling of propiolic acids with terminal alkynes has been developed to produce unsymmetrical 1,3-conjugated diynes. researchgate.net Similarly, copper has been used to catalyze the aerobic oxidative amidation of propiolic acids, which proceeds via decarboxylation. nih.gov

Another relevant reaction is the copper-catalyzed three-component reaction of an alkyne, an azide, and water, which can produce Z-α,β-unsaturated amides with high stereoselectivity. nih.gov These transformations highlight the capability of copper catalysts to control reactivity and stereochemistry in propiolic acid derivatives. However, the direct, stereoselective addition of an iodo group and a hydrogen across the alkyne of propiolic acid to yield the desired this compound under copper catalysis remains a specific synthetic challenge that is not prominently solved in available literature. The synthesis of related compounds, such as diaryl 1,2-diketones, can involve copper catalysts in reactions with propiolic acid, but these proceed via different mechanistic pathways. organic-chemistry.org

Table 1: Overview of Related Copper-Catalyzed Reactions of Propiolic Acid Derivatives This table summarizes reactions that, while not yielding this compound directly, illustrate copper's role in the stereoselective functionalization of propiolic acid and related alkynes.

| Reaction Type | Catalyst System (Typical) | Substrates | Product Type | Stereoselectivity |

| Decarboxylative Cross-Coupling | Cu(I) salts | Propiolic acids, Terminal alkynes | Unsymmetrical 1,3-Diynes | N/A |

| Aerobic Oxidative Amidation | Cu(I) or Cu(II) salts | Propiolic acids, Amines | Ynamides (via decarboxylation) | N/A |

| Three-Component Reaction | Copper catalyst | Alkynes, Azides, Water | Z-α,β-Unsaturated Amides | High Z-selectivity |

Palladium-Catalyzed Approaches in Iodoacrylic Acid Synthesis

Palladium catalysis offers a powerful toolkit for the synthesis of α,β-unsaturated carboxylic acids from alkynes through hydrocarboxylation reactions. nih.govrsc.org This process typically involves the addition of a carboxyl group and a hydrogen atom across the triple bond. Formic acid can be used as a source for both the carboxyl group and the hydrogen in a process that avoids the need for toxic carbon monoxide gas. nih.gov The regioselectivity and stereoselectivity of these reactions are often controlled by the ligand environment of the palladium catalyst and the substrate's electronic and steric properties.

While palladium-catalyzed hydrocarboxylation is a well-known route to acrylic acids, its specific application for the direct synthesis of this compound from an iodo-alkyne precursor is not a standard, widely reported method. The challenge lies in achieving the desired stereocontrol (syn-addition of H and COOH) while starting with an appropriate iodo-substituted alkyne. Dinuclear palladium complexes have been shown to catalyze the hydrocarboxylation of internal alkynes to afford trans-adducts (E-isomers) selectively. nii.ac.jp

The synthesis of substituted acrylic acids using palladium often involves multi-step sequences or domino reactions. For example, palladium-catalyzed cascade reactions can create complex molecular architectures stereoselectively, but these are typically tailored for specific, complex targets rather than the direct synthesis of a simple building block like 3-iodoacrylic acid. nih.govbath.ac.uk Therefore, while palladium catalysis is central to the synthesis of unsaturated acids, a direct, stereoselective route to this compound via this method is not prominently established.

Table 2: Key Palladium-Catalyzed Reactions for Acrylic Acid Synthesis This table highlights general palladium-catalyzed methods for producing acrylic acids, providing context for the synthesis of iodoacrylic acid derivatives.

| Reaction Type | Catalyst System (Typical) | Substrates | Key Features |

| Hydrocarboxylation | Pd(OAc)₂, Ligand (e.g., dppf) | Alkynes, Formic Acid | Avoids CO gas; good yields and regioselectivity. nih.gov |

| Hydroxycarbonylation | Pd catalyst, Ligand | Alkynes, CO, H₂O | Atom-economic; can be performed in water. rsc.org |

| Hydrocarboxylation | Dinuclear Pd complexes | Internal Alkynes, Carboxylic Acids | Yields trans-adducts (E-isomers) selectively. nii.ac.jp |

Solid-Phase Synthesis Techniques Utilizing this compound

Solid-phase synthesis is a powerful technique for the assembly of peptides, oligonucleotides, and small molecules, enabling the efficient construction of complex structures on an insoluble resin support. peptide.comnih.gov this compound represents a versatile bifunctional building block for potential use in solid-phase synthesis, particularly for creating libraries of compounds with diverse functionalities.

The carboxylic acid moiety of this compound can be used to anchor the molecule to a variety of solid supports commonly used in peptide or small molecule synthesis. For instance, it can be coupled to an amine-functionalized resin (like Rink amide resin) or a hydroxyl-functionalized resin (like Wang resin) using standard coupling reagents such as DIC/Oxyma or HATU. unibo.itnih.gov

Once immobilized, the vinyl iodide group serves as a reactive handle for a wide range of subsequent chemical modifications. This functional group is particularly well-suited for palladium-catalyzed cross-coupling reactions. This "on-resin" modification strategy allows for the introduction of molecular diversity at a late stage of the synthesis. For example:

Suzuki Coupling: The resin-bound iodoacrylate can be reacted with various boronic acids to introduce aryl or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes can be used to append alkynyl moieties.

Heck Coupling: Alkenes can be coupled to the vinyl iodide to form diene structures.

This approach is analogous to the synthesis of peptide crosslinkers where acrylic acid is coupled to reactive side chains of resin-bound peptides. researchgate.net By using this compound, one could synthesize peptides or small molecules containing a specific geometric isomer of a functionalized acrylate (B77674), which could then be used for creating constrained cyclic peptides, peptidomimetics, or as Michael acceptors for bioconjugation after cleavage from the resin. The selective functionalization of the vinyl iodide on the solid support, followed by cleavage, provides an efficient route to libraries of complex molecules derived from the this compound scaffold.

Mechanistic Investigations of Z 3 Iodoacrylic Acid Transformations

Electrophilic and Nucleophilic Reactivity of (Z)-3-Iodoacrylic Acid

The reactivity of this compound is dictated by the interplay of its three functional groups: the vinyl iodide, the α,β-unsaturated system, and the carboxylic acid. This structure imparts both electrophilic and nucleophilic characteristics to the molecule.

Electrophilic Character: As a conjugated carbonyl compound, this compound is an excellent Michael acceptor. The electron-withdrawing nature of the carboxyl group polarizes the carbon-carbon double bond, rendering the β-carbon electron-deficient and thus highly susceptible to attack by soft nucleophiles. This 1,4-nucleophilic conjugate addition is a cornerstone of its reactivity. wikipedia.orglibretexts.org The reaction proceeds via initial attack of the nucleophile at the β-carbon, forming a resonance-stabilized enolate intermediate. Subsequent protonation, typically during workup, yields the saturated 3-substituted-3-iodopropanoic acid derivative. libretexts.org

The carbon atom bonded to the iodine is also an electrophilic center. While vinyl halides are generally resistant to classical SN1 and SN2 reactions due to the instability of the resulting vinyl cation and steric hindrance for backside attack, respectively, the carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds. wikipedia.org This makes it the most reactive vinyl halide in processes that involve cleavage of this bond, most notably the oxidative addition step in transition metal-catalyzed cross-coupling reactions. wikipedia.org

Nucleophilic Character: The carboxylic acid group provides the primary source of nucleophilicity. The oxygen atoms of the carboxylate, formed under basic conditions, can act as nucleophiles in various reactions, including intramolecular cyclizations to form lactones. Furthermore, the π-system of the double bond can exhibit nucleophilic character, particularly in reactions with strong electrophiles or in the presence of activating catalysts.

This dual reactivity allows for a diverse range of transformations, as summarized in the table below.

| Reactive Site | Type of Reactivity | Potential Transformations |

| β-Carbon | Electrophilic | Michael (Conjugate) Addition |

| α-Carbon | Nucleophilic (as enolate) | Alkylation, Aldol-type reactions |

| Carbonyl Carbon | Electrophilic | Esterification, Amidation |

| Carboxylate Oxygen | Nucleophilic | O-Alkylation, Lactonization |

| C-I Bond | Electrophilic (C) | Cross-Coupling, Nucleophilic Substitution |

| C=C π-bond | Nucleophilic | Electrophilic Addition, Cycloaddition |

Detailed Studies on Isomerization Pathways of this compound

The stereochemical integrity of the (Z)-double bond in 3-iodoacrylic acid is a critical aspect of its synthetic utility. However, under certain thermal, photochemical, or catalytic conditions, isomerization to the more thermodynamically stable (E)-isomer can occur. Understanding the mechanisms of this Z→E isomerization is essential for developing stereoretentive reaction conditions.

Several pathways for alkene isomerization are known, and the operative mechanism for this compound can depend on the specific conditions:

Radical-Mediated Isomerization: The relatively weak C-I bond can undergo homolytic cleavage upon exposure to heat or light, or in the presence of a radical initiator. This generates a vinylic radical intermediate. Rotation around the carbon-carbon single bond of this radical, followed by recombination with an iodine radical, can lead to a mixture of (Z) and (E) isomers.

Photocatalytic Isomerization: Contra-thermodynamic E→Z isomerization has been achieved for other alkenes, such as vinyl silanes, using photocatalysts that enable energy transfer. nih.gov A similar process could be envisaged for the Z→E isomerization of 3-iodoacrylic acid, where a photosensitizer absorbs light and transfers energy to the alkene, promoting it to an excited triplet state. In this state, the π-bond is effectively broken, allowing for rotation to the more stable trans geometry before decaying back to the ground state. nih.gov

Isomerization of Organometallic Intermediates: During transition metal-catalyzed reactions, isomerization can occur after the initial oxidative addition step. For instance, in Negishi-type couplings, DFT calculations have suggested that (Z,E)-isomers of di-alkenyl palladium(II) complexes can be energetically favored over the (E,E)-isomers, providing a pathway for stereochemical scrambling. nih.gov A similar isomerization of a (vinyl)palladium(II) intermediate derived from this compound could occur before subsequent reaction steps like transmetalation or reductive elimination, leading to the (E)-product.

Control experiments and mechanistic studies, such as quantum yield measurements and trapping of intermediates, are crucial for elucidating the dominant isomerization pathway under specific reaction conditions. nih.gov

Reaction Mechanisms in Transition Metal-Catalyzed Processes Involving this compound

The vinyl iodide moiety makes this compound an excellent substrate for a variety of transition metal-catalyzed reactions, which provide powerful methods for carbon-carbon and carbon-heteroatom bond formation.

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for vinyl iodides. The generally accepted catalytic cycle, shown for a generic Palladium catalyst, involves three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the C-I bond of this compound to a low-valent Pd(0) complex. This is typically the rate-determining step and results in the formation of a square planar Pd(II) intermediate, which initially retains the (Z)-stereochemistry of the starting material.

Transmetalation: The organopalladium(II) iodide complex then reacts with an organoboron reagent (e.g., a boronic acid) that has been activated by a base. The organic group from the boron compound is transferred to the palladium center, displacing the iodide and forming a new diorganopalladium(II) complex.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the new C-C bond in the final product and regenerates the Pd(0) catalyst. This step is typically fast and proceeds with retention of configuration.

A critical aspect of this mechanism is the stereochemical outcome. While Suzuki couplings often proceed with retention of stereochemistry, isomerization can occur. Studies on analogous (Z)-β-enamido triflates have shown that the choice of phosphine (B1218219) ligand on the palladium catalyst can dictate the outcome. beilstein-journals.org With ligands like triphenylphosphine (B44618) (PPh₃), fast reductive elimination from the palladium intermediate leads to retention of the Z-configuration. However, with bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), the intermediate palladium complex may have a longer lifetime, allowing for isomerization to a more stable E-configured intermediate before reductive elimination occurs, leading to the E-product. beilstein-journals.org This highlights the crucial role of the ligand in controlling the relative rates of reductive elimination and isomerization.

| Catalyst System | Proposed Outcome | Mechanistic Rationale |

| Pd(PPh₃)₄ / Base | Retention (Z-product) | Fast reductive elimination outcompetes isomerization of the Pd(II) intermediate. |

| Pd(dppf)Cl₂ / Base | Inversion (E-product) | Slower reductive elimination allows the Pd(II) intermediate to isomerize to a more stable trans-complex. beilstein-journals.org |

The bifunctional nature of this compound and its derivatives allows for various intramolecular cyclization and intermolecular cycloaddition reactions.

Intramolecular Cyclization: Derivatives of this compound, particularly those with a suitably positioned nucleophile, can undergo intramolecular cyclization. For example, an ester derivative with a tethered alkene (a 1,6-diene system) can undergo palladium-catalyzed cycloisomerization. A plausible mechanism involves: acs.org

Oxidative addition of the Pd(0) catalyst to the C-I bond.

Intramolecular insertion of the tethered alkene into the palladium-vinyl bond (a migratory insertion or carbopalladation step), forming a five- or six-membered ring containing an alkylpalladium(II) species.

The reaction can then proceed via several pathways, such as β-hydride elimination to form an exocyclic double bond, or reductive elimination with another ligand to form a functionalized cyclic product. acs.org

Alternatively, under radical conditions (e.g., using AIBN and Bu₃SnH), a 5-exo-trig cyclization can be initiated by the formation of a vinylic radical at the iodine-bearing carbon. This radical can then add to an intramolecular π-system. libretexts.orgthieme-connect.de

Cycloaddition: this compound can also participate as a dipolarophile or dienophile in cycloaddition reactions. For instance, in a [3+2] cycloaddition with a nitrile oxide, the reaction is believed to proceed via a concerted, asynchronous mechanism. nih.gov The regioselectivity and stereoselectivity are governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.

Olefin metathesis is a powerful reaction for the formation of C=C bonds, catalyzed by metal-alkylidene complexes (e.g., Grubbs or Schrock catalysts). The generally accepted Chauvin mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate. wikipedia.orglibretexts.org

A metal-alkylidene catalyst reacts with an alkene substrate in a [2+2] cycloaddition to form a four-membered metallacyclobutane intermediate.

This intermediate undergoes a retro-[2+2] cycloaddition, breaking open in a different way to release a new alkene and form a new metal-alkylidene complex.

This new alkylidene reacts with a second alkene molecule, repeating the process to generate the final metathesis product and regenerate a catalyst species.

Applying this to this compound presents challenges. α,β-Unsaturated esters and acids are known to be relatively unreactive (Type I olefins) and can lead to catalyst deactivation, particularly with more reactive catalysts. harvard.edu The Lewis basic carbonyl oxygen can coordinate to the metal center, inhibiting catalytic activity. However, the development of more robust, functional-group-tolerant catalysts, such as second and third-generation Grubbs catalysts, has expanded the scope of metathesis to include such substrates. For this compound, cross-metathesis with another olefin would likely proceed through the Chauvin mechanism, but may require specific catalysts and conditions to overcome potential inhibition by the carboxyl group.

Role of Hypervalent Iodine Intermediates in Transformations

While this compound itself is not a hypervalent iodine compound, it can react with external hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) or [hydroxy(tosyloxy)iodo]benzene (B1195804) (Koser's reagent). These reagents are powerful electrophiles and oxidants, and their reactions often proceed through intermediates where the iodine atom is transiently bonded to the substrate. researchgate.netresearchgate.net

A plausible mechanistic pathway for the reaction of this compound with a reagent like PIDA involves the nucleophilic attack of the electron-rich C=C double bond onto the electrophilic I(III) center. This can lead to the formation of a vinyliodonium ion intermediate. This highly reactive intermediate can then be attacked by a nucleophile (either external or intramolecular, such as the molecule's own carboxylate group).

For example, an intramolecular attack by the carboxylate could lead to an iodolactonization-type mechanism, forming a lactone. The mechanism would likely involve:

Activation of the hypervalent iodine reagent, possibly by an acid.

Attack of the π-bond of the acrylic acid onto the iodine, forming a three-membered iodonium (B1229267) ion intermediate or a vinyliodonium species.

Intramolecular attack of the carboxylate oxygen onto one of the carbons of the former double bond, opening the iodonium ring and forming the lactone ring.

Subsequent reductive elimination or substitution steps would remove the iodine moiety.

This reactivity is analogous to the PIDA-mediated synthesis of epoxides from styrenes, which proceeds through a three-membered iodonium intermediate. wikipedia.org The involvement of these hypervalent iodine intermediates provides a metal-free pathway for the oxidative functionalization and cyclization of this compound.

Applications of Z 3 Iodoacrylic Acid As a Synthetic Building Block

Construction of Carbon-Carbon Bonds with (Z)-3-Iodoacrylic Acid

The vinyl iodide moiety of this compound is a key functional group for the formation of new carbon-carbon bonds. This is primarily achieved through various palladium-catalyzed cross-coupling reactions, where the carbon-iodine bond is activated by a palladium catalyst to react with a range of coupling partners. Additionally, the electron-deficient nature of the double bond allows for conjugate addition reactions.

The carbon-carbon double bond in the acrylic acid framework is electron-deficient due to the electron-withdrawing effect of the adjacent carboxylic acid group. This makes it susceptible to nucleophilic attack in what is known as a Michael or conjugate addition. beilstein-journals.orgnih.gov While the primary focus is often on reactions at the carbon-iodine bond, the double bond's reactivity offers another avenue for molecular elaboration.

For instance, the reaction of the closely related methyl (Z)-iodoacrylate with secondary and tertiary amines proceeds via a Michael addition. This reaction leads to the formation of (E)-ammonium or (E)-amino acrylates. researchgate.net In the case of tertiary amines, the process involves a concomitant addition-dealkylation to produce (E)-dialkylamino acrylates in high yields. researchgate.net This demonstrates the capability of the acrylate (B77674) system to act as a Michael acceptor, a reaction pathway that is also available for the parent acid under appropriate conditions with suitable carbon nucleophiles.

Table 1: Michael Addition of Amines to Methyl (Z)-Iodoacrylate This table is interactive. Users can sort columns by clicking on the headers.

| Nucleophile (Amine) | Product | Reaction Type |

|---|---|---|

| Secondary Amine | (E)-Amino Acrylate | Michael Addition |

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons (like vinyl halides) and sp-hybridized carbons (terminal alkynes). wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org

This compound is an ideal substrate for the Sonogashira reaction due to the high reactivity of the carbon-iodine bond compared to other vinyl halides (bromides or chlorides). wikipedia.org In this reaction, the iodine atom is substituted by an alkynyl group, providing a direct route to (Z)-5-substituted pent-2-en-4-ynoic acids. The reaction conditions are generally mild, which helps to preserve the stereochemistry of the double bond and the integrity of the carboxylic acid functionality. beilstein-journals.org

The general transformation can be represented as:

(Z)-I-CH=CH-COOH + H-C≡C-R → (Z)-R-C≡C-CH=CH-COOH

This reaction is highly versatile, with a broad scope of terminal alkynes that can be employed, leading to a diverse array of functionalized enynoic acid derivatives. These products are themselves valuable synthetic intermediates.

The Stille reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This reaction is renowned for its tolerance of a wide variety of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.org

As a vinyl iodide, this compound readily participates in Stille couplings. The reaction facilitates the formation of a new carbon-carbon bond at the C-3 position by coupling with various organostannane reagents (R-SnR'₃). This allows for the introduction of a wide range of organic moieties, including alkyl, vinyl, aryl, and alkynyl groups, directly onto the acrylic acid backbone. organic-chemistry.org

The general scheme for the Stille coupling of this compound is:

(Z)-I-CH=CH-COOH + R-Sn(Alkyl)₃ → (Z)-R-CH=CH-COOH + I-Sn(Alkyl)₃

A key advantage of the Stille reaction is that the reaction conditions are typically mild enough to avoid isomerization of the (Z)-double bond, thus preserving the substrate's stereochemistry in the final product. core.ac.uk However, the toxicity of organotin compounds is a significant drawback of this method. wikipedia.orgorganic-chemistry.org

Beyond the Sonogashira and Stille reactions, this compound is a competent substrate for other palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond is a common feature exploited in these transformations.

Suzuki Coupling: This reaction couples a vinyl halide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.org The Suzuki coupling is favored in many synthetic applications due to the low toxicity and environmental impact of the boron-containing reagents. Reacting this compound with a boronic acid (R-B(OH)₂) would yield (Z)-3-substituted acrylic acids.

Heck Reaction: The Heck reaction involves the coupling of a vinyl halide with an alkene in the presence of a palladium catalyst and a base. This reaction would form a new carbon-carbon bond between the C-3 position of the acrylic acid and one of the sp² carbons of the reacting alkene, leading to the synthesis of substituted dienoic acids.

Coupling with Diazo Compounds: Palladium-catalyzed cross-coupling reactions have been developed between vinyl iodides and diazo compounds, such as ethyl diazoacetate. organic-chemistry.org This type of reaction with this compound could provide access to functionalized dienoic esters or related structures.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions This table is interactive. Users can sort columns by clicking on the headers.

| Reaction Name | Coupling Partner | Resulting Bond | Key Feature |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Synthesis of enynoic acids |

| Stille | Organostannane | C(sp²)-C(sp²/sp³/sp) | High functional group tolerance |

| Suzuki | Organoboron Compound | C(sp²)-C(sp²/sp³) | Low toxicity of reagents |

Synthesis of Heterocyclic Compounds from this compound Precursors

The functional groups present in this compound and its derivatives make them valuable precursors for the synthesis of various heterocyclic compounds. The combination of the vinyl iodide and the carboxylic acid (or its ester form) allows for intramolecular cyclization reactions, often triggered by the reaction at the iodine-bearing carbon.

Furanones and butenolides are five-membered heterocyclic motifs found in numerous natural products and biologically active compounds. escholarship.org Syntheses of these structures can be achieved through various strategies, including iodolactonization reactions, where an iodo-substituted intermediate undergoes cyclization.

While not always starting directly from this compound itself, related iodo-substituted precursors are key in forming these rings. For example, the iodolactonization of ethyl 2,3-allenoates using iodine (I₂) can produce 4-iodofuran-2(5H)-ones in good yields. organic-chemistry.org Similarly, specific 1-alkoxy-4-ethoxy-3-yn-1,2-diols undergo a 5-endo-dig iodocyclization to form 3-iodobutenolides. organic-chemistry.org

These examples highlight a general principle: an iodo-substituted unsaturated carboxylic acid or a related precursor can be induced to cyclize. A synthetic strategy could involve a cross-coupling reaction on this compound to introduce a functionality containing a suitably positioned hydroxyl group. Subsequent intramolecular reaction (iodolactonization or a related cyclization) would then lead to the formation of the furanone or butenolide ring system. The initial iodine atom serves as a reactive handle to build the necessary precursor for the final ring-closing step.

Pyrone Ring Systems

While direct, extensively documented applications of this compound in the synthesis of pyrone ring systems are not widespread in readily available literature, its structural motifs are analogous to precursors used in established pyrone synthesis methodologies. The vinyl iodide functionality is particularly suited for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction, which couples a vinyl halide with a terminal alkyne, is a powerful tool for carbon-carbon bond formation and can be a key step in constructing the pyrone backbone.

For instance, a similar compound, (2E)-2,3-difluoro-3-iodoacrylic acid, has been successfully employed in Sonogashira alkynylation reactions to furnish difluorinated 2-pyrones. This suggests that this compound could similarly react with terminal alkynes to generate a (Z)-enynoic acid intermediate, which could then undergo cyclization to form the corresponding 2-pyrone. The stereochemistry of the starting material would likely influence the stereochemical outcome of the final product.

Furthermore, the synthesis of a (Z)-iodovinyl pyrone from (Z)-3-iodo-2-methyl propenal highlights the utility of the Z-configured iodovinyl moiety in constructing pyrone rings. This suggests that this compound, with its inherent Z-geometry, could serve as a valuable precursor for stereoselectively synthesizing substituted pyrones.

Lactam and Lactone Ring Systems

This compound is a promising precursor for the synthesis of lactam and lactone ring systems, primarily through reactions that leverage its vinyl iodide and carboxylic acid functionalities.

One of the most relevant transformations for lactone synthesis is iodolactonization. This intramolecular cyclization involves the reaction of an unsaturated carboxylic acid with an iodine source. Although typically applied to homoallylic or homopropargylic acids, the underlying principle of activating a double bond with iodine for intramolecular nucleophilic attack by the carboxylate could potentially be adapted for derivatives of this compound. By modifying the substrate to include a tethered nucleophile, intramolecular cyclization could lead to the formation of substituted lactones.

In the context of lactam synthesis, the acrylic acid moiety of this compound can be envisioned as a Michael acceptor. The conjugate addition of amines to the activated double bond, followed by subsequent intramolecular cyclization, is a common strategy for constructing lactam rings. The presence of the iodine atom could influence the reactivity of the double bond and also provide a handle for further functionalization of the resulting lactam. While specific examples detailing the use of this compound in these transformations are not extensively reported, the fundamental reactivity of its functional groups makes it a plausible candidate for such synthetic routes.

Indole (B1671886) and Other Nitrogen-Containing Heterocycles

The synthesis of indole and other nitrogen-containing heterocycles can potentially be achieved using this compound as a starting material. The construction of the indole nucleus often involves the formation of a key carbon-carbon or carbon-nitrogen bond.

A well-established method for indole synthesis is the electrophilic cyclization of o-(1-alkynyl)anilines. While not a direct application of this compound, this strategy highlights the importance of vinyl iodide precursors. This compound could be coupled with an appropriately substituted aniline (B41778) derivative via a palladium-catalyzed reaction, such as the Heck or Suzuki coupling, to generate an intermediate poised for intramolecular cyclization to form the indole ring. The iodine atom in the initial substrate serves as a crucial handle for this initial coupling step.

Furthermore, the acrylic acid portion of the molecule can participate in reactions that lead to the formation of other nitrogen-containing heterocycles. For example, reaction with hydrazines could lead to the formation of pyrazolidinones, while reaction with ureas or thioureas could yield pyrimidine-based structures. The versatility of the carboxylic acid and the vinyl iodide functionalities opens up various possibilities for the synthesis of a wide range of heterocyclic systems.

Precursor in the Total Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a key fragment in the total synthesis of complex natural products and their analogues, where the introduction of a three-carbon unit with specific stereochemistry and functionality is required.

Applications in Natural Product Syntheses

While specific, named natural product syntheses employing this compound as a starting material are not prominently featured in the surveyed literature, its potential as a building block is evident. The combination of a carboxylic acid and a vinyl iodide in a cis-configuration makes it an attractive synthon for introducing specific structural motifs found in various natural products. For example, many polyketide natural products contain unsaturated carboxylic acid fragments. This compound could be utilized in fragment couplings, such as Suzuki or Stille couplings, to incorporate this three-carbon unit into a larger molecular framework during a convergent synthesis. The iodine atom provides a reactive site for such cross-coupling reactions, and the carboxylic acid can be further elaborated or may be an integral part of the final natural product structure.

Development of Bioactive Compound Analogues

The synthesis of analogues of known bioactive compounds is a crucial aspect of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. This compound can serve as a valuable tool in this endeavor. Its vinyl iodide functionality allows for the introduction of a wide range of substituents through palladium-catalyzed cross-coupling reactions. This enables the systematic modification of a lead compound, allowing for the exploration of structure-activity relationships (SAR).

For instance, if a bioactive natural product contains an acrylic acid side chain, replacing it with a modified version derived from this compound could lead to new analogues with altered biological profiles. The iodine can be substituted with various aryl, heteroaryl, or alkyl groups, providing access to a library of compounds for biological screening. The carboxylic acid group also offers a site for derivatization, such as esterification or amidation, to further modulate the properties of the molecule.

Contributions to the Development of Advanced Materials Precursors

The unique electronic and structural properties of this compound make it a potential precursor for the development of advanced materials. The presence of a polymerizable acrylic acid moiety and a heavy iodine atom suggests its potential utility in the synthesis of functional polymers and materials with tailored properties.

Poly(acrylic acid) and its derivatives are widely used in various applications, including as superabsorbents, ion-exchange resins, and adhesives. The incorporation of this compound into a polymer backbone would introduce iodine atoms, which could significantly alter the material's properties. For example, the high atomic number of iodine could enhance the X-ray absorption properties of the polymer, making it potentially useful in radiation shielding applications. Furthermore, the carbon-iodine bond can be a site for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer chain to create materials with specific functionalities.

While the direct application of this compound in materials science is an area that requires further exploration, its inherent chemical handles and the potential for introducing heavy atoms into a polymer matrix suggest that it could be a valuable monomer for the design and synthesis of novel functional materials.

Derivatization and Functionalization Strategies of Z 3 Iodoacrylic Acid

Formation of Ester Derivatives of (Z)-3-Iodoacrylic Acid

The carboxylic acid moiety of this compound is readily converted into ester derivatives through various standard esterification protocols. One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This condensation reaction produces the corresponding ester and water. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.

Beyond direct esterification of the acid, ester derivatives of this compound can also be synthesized through alternative routes. A notable example is the preparation of methyl (Z)-3-iodoacrylate. This synthesis begins with methyl propiolate, which undergoes a reaction with lithium iodide (LiI) in acetic acid. The mixture is heated, leading to the stereospecific addition of hydrogen iodide across the alkyne, affording the desired methyl (Z)-3-iodoacrylate in high yield after purification. One reported procedure achieved an 89% yield for this transformation.

These esterification strategies are crucial as they protect the carboxylic acid group, allowing for subsequent reactions to be performed on other parts of the molecule, such as the vinylic iodide. The choice of the ester group can also modify the solubility and reactivity of the compound for specific applications.

Table 1: Synthesis of Methyl (Z)-3-iodoacrylate

| Starting Material | Reagents | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| Methyl propiolate | Lithium iodide (LiI) | Acetic acid | 70 °C | Methyl (Z)-3-iodoacrylate | 89% |

Synthesis of Halogenated Adducts and Saturated Analogues

The carbon-carbon double bond in this compound and its derivatives is susceptible to addition reactions, allowing for the synthesis of halogenated adducts and saturated analogues.

Halogenated Adducts: Electrophilic addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond yields vicinal dihalide derivatives. This reaction typically proceeds through a cyclic halonium ion intermediate. The alkene's π-electrons attack the incoming halogen molecule, displacing a halide ion and forming a three-membered ring containing a positively charged halogen. The resulting halide ion then attacks one of the carbons of the cyclic intermediate from the side opposite the ring (anti-addition). This stereospecific mechanism results in the formation of a dihalo adduct with a defined stereochemistry. For this compound, this would lead to the formation of 2,3-dihalo-3-iodopropanoic acid derivatives.

Saturated Analogues: The double bond of α,β-unsaturated acids can be selectively reduced to form the corresponding saturated analogues. A common method for this transformation is catalytic hydrogenation, which employs molecular hydrogen (H₂) and a transition metal catalyst (e.g., palladium, platinum, or nickel). The reaction typically proceeds under mild conditions and provides high yields of the saturated product.

Alternatively, chemical reduction methods can be employed. For instance, the selective reduction of α,β-unsaturated carbonyl compounds to their saturated counterparts has been achieved using an aqueous hydrogen iodide (HI) solution. This reaction is proposed to occur via a Michael-type addition of the iodide ion to the β-carbon, creating a β-iodo intermediate, which is subsequently reduced. Other reagent systems, such as iridium catalysts with formic acid as a hydride source, have also been developed for the efficient 1,4-reduction of α,β-unsaturated carbonyl compounds. Applying these methods to this compound would yield 3-iodopropanoic acid.

Generation of Hypervalent Iodine Reagents from this compound Derivatives

Hypervalent iodine compounds, particularly those in the iodine(III) and iodine(V) oxidation states, are valuable reagents in organic synthesis due to their oxidizing properties and environmentally benign nature. The vinylic iodide in derivatives of this compound can serve as a handle for the synthesis of hypervalent iodine(III) species.

The general approach to preparing iodine(III) reagents involves the oxidation of an organoiodide precursor. Common oxidants used for this purpose include sodium perborate in acetic acid, m-chloroperoxybenzoic acid (mCPBA), or potassium peroxodisulfate. This oxidation converts the iodine(I) center to an iodine(III) species, which can be stabilized by ligands such as acetate or trifluoroacetate, forming compounds of the type R-I(OAc)₂.

While much of the research has focused on aryl iodides, the synthesis of hypervalent reagents from vinyl iodides, such as vinyliodonium salts, is also established. These reagents can be prepared from vinyl iodides and are effective in transferring the vinyl group to nucleophiles. For example, cyclic vinyliodonium reagents like vinylbenziodoxolones have been synthesized and utilized as powerful electrophilic vinylating agents. It is plausible that ester derivatives of this compound could serve as precursors for analogous hypervalent iodine(III) reagents, where the iodine atom is oxidized to create a reactive center for further synthetic transformations.

Diverse Functional Group Transformations at the Vinylic Moiety

The carbon-iodine bond at the vinylic position of this compound is a key site for a variety of functional group transformations, most notably through transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds, making this compound a valuable building block in the synthesis of complex molecules and natural products.

Palladium-catalyzed reactions are particularly prominent. For example, this compound has been used in tandem cross-coupling/cyclization reactions with terminal alkynes. In the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a co-catalyst like copper(I) iodide (CuI), the acid couples with the alkyne, and the resulting intermediate undergoes spontaneous cyclization to form γ-alkylidene butenolides (furanones). This strategy has been successfully applied to the synthesis of natural products.

One such application is the synthesis of (4Z)-Lachnophyllum lactone, which was achieved by reacting this compound with hepta-1,3-diyne under palladium catalysis, yielding the natural product in 46% yield. Similarly, this methodology has been used to create a variety of synthetic analogues by varying the alkyne coupling partner. Another example is the one-pot synthesis of protoanemonin, which involves the coupling of this compound with trimethylsilyl acetylene using a catalyst system composed of Pd/C, CuI, and triphenylphosphine (B44618) (PPh₃).

These transformations highlight the utility of the vinylic iodide as a versatile functional group that can be readily displaced to construct more complex molecular architectures with a high degree of stereochemical control.

Table 2: Palladium-Catalyzed Reactions of this compound

| Substrate 1 | Substrate 2 | Catalyst System | Solvent | Product | Yield |

|---|---|---|---|---|---|

| This compound | 1-Heptyne | PdCl₂(PPh₃)₂, CuI, Et₃N | CH₃CN | (Z)-5-Hexylidenefuran-2(5H)-one | 66% |

| This compound | Hepta-1,3-diyne | PdCl₂(PPh₃)₂, CuI, Et₃N | CH₃CN | (4Z)-Lachnophyllum lactone | 46% |

| This compound | Trimethylsilyl acetylene | 10% Pd/C, CuI, PPh₃, Et₃N | Not specified | Protoanemonin | Not specified |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sulfuric acid |

| Hydrochloric acid |

| Methyl (Z)-3-iodoacrylate |

| Methyl propiolate |

| Lithium iodide |

| Acetic acid |

| 2,3-dihalo-3-iodopropanoic acid |

| 3-Iodopropanoic acid |

| Hydrogen iodide |

| Formic acid |

| Sodium perborate |

| m-chloroperoxybenzoic acid |

| Potassium peroxodisulfate |

| Vinylbenziodoxolone |

| Palladium(II) chloride |

| Triphenylphosphine |

| Copper(I) iodide |

| (4Z)-Lachnophyllum lactone |

| Hepta-1,3-diyne |

| Protoanemonin |

| Trimethylsilyl acetylene |

| (Z)-5-Hexylidenefuran-2(5H)-one |

| 1-Heptyne |

Computational Chemistry in the Study of Z 3 Iodoacrylic Acid

Quantum Chemical Calculations on Reactivity and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For (Z)-3-iodoacrylic acid, these calculations can reveal the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds, all of which dictate its chemical behavior.

The electronic structure of this compound is significantly influenced by its constituent functional groups: the carboxylic acid, the carbon-carbon double bond, and the carbon-iodine bond. The iodine atom, being a large and polarizable halogen, introduces unique electronic effects. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate descriptions of electron correlation effects, which are important for molecules containing heavy atoms like iodine.

A key aspect of understanding reactivity is the analysis of frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate the molecule's ability to act as an electron donor or acceptor. In this compound, the HOMO is expected to have significant contributions from the C=C π-orbital and the lone pairs of the iodine atom, while the LUMO is likely to be a π* orbital associated with the C=C double bond and the acrylic acid moiety. A smaller HOMO-LUMO gap generally implies higher reactivity.

While specific computational studies on this compound are not extensively available in the literature, data from analogous molecules like vinyl iodide and acrylic acid can provide valuable insights. For instance, studies on vinyl iodide highlight the significant role of the iodine atom's orbitals in the molecule's electronic transitions and photodissociation dynamics. rsc.orgresearchgate.net Theoretical investigations of acrylic acid have detailed its molecular characteristics, including the HOMO-LUMO energy gap, which is crucial for understanding its chemical activity. researchgate.netresearchgate.net

Illustrative Data from Quantum Chemical Calculations of Related Systems:

| Property | Vinyl Iodide (Representative) | Acrylic Acid (Representative) | Expected Trend for this compound |

| HOMO Energy | ~ -9.5 eV | ~ -11.0 eV | Intermediate, influenced by both iodo and carboxyl groups. |

| LUMO Energy | ~ -0.5 eV | ~ -0.8 eV | Lowered by the electron-withdrawing carboxyl group. |

| HOMO-LUMO Gap | ~ 9.0 eV | ~ 10.2 eV | Expected to be in a range that facilitates participation in various reactions. |

| Dipole Moment | ~ 1.5 D | ~ 1.8 D | Significant, due to the presence of polar C-I and C=O bonds. |

Note: The data in this table is illustrative and based on typical values for related compounds. Specific calculated values for this compound would require dedicated computational studies.

Density Functional Theory (DFT) Studies on Reaction Pathways and Selectivity

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the mechanisms of organic reactions due to its favorable balance of accuracy and computational cost. For this compound, DFT can be employed to map out the potential energy surfaces of its reactions, identify transition states, and calculate activation energies, thereby providing a detailed understanding of reaction pathways and selectivity.

This compound is a versatile substrate in organic synthesis, notably in palladium-catalyzed cross-coupling reactions. nih.gov DFT studies on similar systems have been instrumental in elucidating the intricate mechanisms of these reactions, which typically involve oxidative addition, transmetalation, and reductive elimination steps. Computational modeling can help rationalize the role of ligands, the solvent, and other additives in controlling the efficiency and selectivity of these transformations.

For example, in a hypothetical Heck-type reaction involving this compound, DFT could be used to investigate the stereochemical outcome. The calculations could determine the relative energies of the transition states leading to the (Z) and (E) products, thus explaining the observed stereoselectivity. Similarly, in lactonization reactions, DFT can model the cyclization step, identifying the key interactions that favor the formation of the lactone ring. nih.gov

Key Parameters from DFT Studies of a Hypothetical Reaction Pathway:

| Reaction Step | Parameter | Illustrative Value (kcal/mol) | Significance |

| Oxidative Addition | Activation Energy (ΔG‡) | 10 - 15 | Rate-determining for some cross-coupling reactions. |

| Migratory Insertion | Activation Energy (ΔG‡) | 5 - 10 | Determines regioselectivity. |

| β-Hydride Elimination | Activation Energy (ΔG‡) | 15 - 20 | A potential side reaction affecting yield. |

| Reductive Elimination | Activation Energy (ΔG‡) | 5 - 12 | The final product-forming step. |

Note: This table presents hypothetical data for a representative palladium-catalyzed reaction to illustrate the insights gained from DFT studies. The actual values would depend on the specific reactants, catalysts, and reaction conditions.

Mechanistic Insights from Computational Modeling of this compound Transformations

Computational modeling, integrating quantum mechanics with molecular mechanics (QM/MM) or employing advanced DFT methods, offers profound mechanistic insights into the transformations of this compound. These models can simulate the dynamic behavior of molecules in solution, providing a more realistic picture of the reaction environment.

A significant area where computational modeling can shed light is on the stereoselectivity of reactions involving this compound. For instance, the preference for the formation of one stereoisomer over another can be rationalized by examining the steric and electronic interactions in the transition states. nih.gov Computational models can visualize these transition states and quantify the energy differences, providing a clear rationale for the experimental observations.

Furthermore, computational studies can unravel the role of non-covalent interactions, such as hydrogen bonding or halogen bonding, in directing the course of a reaction. In the case of this compound, the iodine atom can participate in halogen bonding, which could influence the geometry of reaction intermediates and transition states, thereby affecting the reaction's outcome.

By combining computational data with experimental results, a comprehensive understanding of the reaction mechanisms can be achieved. This synergy is crucial for the rational design of new catalysts and the optimization of reaction conditions to achieve higher yields and selectivities in the synthesis of valuable organic compounds.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Elucidation of (Z)-3-Iodoacrylic Acid and its Derivatives

Spectroscopy is the cornerstone of molecular structure elucidation, providing detailed insights into the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the constitution and stereochemistry of this compound. The analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for an unambiguous assignment of the molecule's structure.

In the ¹H NMR spectrum, the two vinyl protons (H-2 and H-3) are diastereotopic and exhibit distinct chemical shifts. Due to the Z-configuration, these protons are on the same side of the double bond, resulting in a characteristic cis-coupling constant (³JHH), typically in the range of 7-12 Hz. The proton at the C-2 position, being alpha to the electron-withdrawing carboxylic acid group, is expected to resonate downfield compared to the proton at the C-3 position, which is adjacent to the iodine atom. The acidic proton of the carboxyl group typically appears as a broad singlet at a significantly downfield chemical shift, which can vary with solvent and concentration.

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals, corresponding to the three carbon atoms in the molecule. The carbonyl carbon (C-1) of the carboxylic acid will appear at the most downfield position (typically 165-175 ppm). The olefinic carbons (C-2 and C-3) will resonate in the vinyl region of the spectrum. The C-3 carbon, directly bonded to the heavy iodine atom, will experience a significant upfield shift due to the heavy-atom effect, a phenomenon well-documented in halocarbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|---|

| H (on COOH) | ¹H | 10.0 - 13.0 | Broad Singlet | - |

| H-2 | ¹H | ~7.3 | Doublet | ³JHH ≈ 8 Hz |

| H-3 | ¹H | ~6.8 | Doublet | ³JHH ≈ 8 Hz |

| C-1 (C=O) | ¹³C | 168 - 172 | - | - |

| C-2 | ¹³C | 130 - 135 | - | - |

| C-3 | ¹³C | 85 - 95 | - | - |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) or softer ionization techniques can be employed.

In a typical mass spectrum, the molecular ion peak [M]⁺˙ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (197.96 g/mol ). nih.gov A prominent peak is expected at m/z 127, corresponding to the iodine cation [I]⁺, which is a very stable fragment. nih.gov Other characteristic fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) or the loss of the entire carboxyl group (M-45). uc.edu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula. The calculated exact mass of C₃H₃IO₂ is 197.91778 Da. nih.gov An HRMS measurement that matches this value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition.

Table 2: Expected Mass Fragments for this compound

| m/z | Proposed Fragment | Formula | Comment |

|---|---|---|---|

| 198 | [M]⁺˙ | [C₃H₃IO₂]⁺˙ | Molecular Ion |

| 181 | [M - OH]⁺ | [C₃H₂IO]⁺ | Loss of hydroxyl radical |

| 153 | [M - COOH]⁺ | [C₂H₂I]⁺ | Loss of carboxyl group |

| 127 | [I]⁺ | [I]⁺ | Iodine cation (often a base peak) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum will be dominated by features characteristic of a carboxylic acid and an alkene. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. pressbooks.pub The C=O stretching vibration will give rise to a strong, sharp peak, typically around 1700-1725 cm⁻¹. pressbooks.pub The presence of conjugation with the C=C double bond may shift this absorption to a slightly lower wavenumber. The C=C stretching vibration is expected in the 1620-1680 cm⁻¹ region. pressbooks.pub The C-I bond stretching vibration typically appears in the far-infrared region, around 500-600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The α,β-unsaturated carbonyl system in this compound acts as a chromophore. It is expected to exhibit a strong absorption band corresponding to a π → π* electronic transition. The position of the maximum absorbance (λmax) would likely fall in the 200-250 nm range. The presence of the iodine substituent may cause a slight bathochromic (red) shift compared to acrylic acid.

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected Intensity |

|---|---|---|---|

| 2500-3300 | O-H stretch | Carboxylic Acid | Strong, Broad |

| 1700-1725 | C=O stretch | Carboxylic Acid (conjugated) | Strong |

| 1620-1680 | C=C stretch | Alkene | Medium to Weak |

| 1210-1320 | C-O stretch | Carboxylic Acid | Strong |

| ~920 | O-H bend (out-of-plane) | Carboxylic Acid Dimer | Medium, Broad |

| 500-600 | C-I stretch | Iodoalkene | Medium to Strong |

Chromatographic Separations for Purity Assessment and Isolation of Isomers and Products

Chromatographic techniques are essential for separating components of a mixture, making them vital for assessing the purity of this compound and for isolating it from reaction byproducts, such as its (E)-isomer.

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis and purification of this compound. Given its polarity, a reversed-phase HPLC (RP-HPLC) method is most suitable.

For purity assessment, a C18 (octadecylsilane) stationary phase column is typically used. The mobile phase would consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. To ensure the carboxylic acid is in its neutral, protonated form and to achieve sharp, symmetrical peaks, the aqueous component is typically acidified, for example with phosphoric acid or formic acid. nih.govucl.ac.uk Detection is readily achieved using a UV detector set at the λmax of the compound. This method can effectively separate this compound from its (E)-isomer and other non-polar or more polar impurities. The retention time under a specific set of conditions serves as a reliable identifier, while the peak area provides quantitative information about its purity.

Preparative HPLC, using larger columns and higher flow rates, can be employed to isolate pure this compound from a crude reaction mixture on a larger scale for further research.

X-ray Crystallography for Solid-State Structure Determination of this compound and Related Compounds

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. The crystal structure of this compound has been determined, and its details are available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 696310. nih.gov The determination of this structure was reported in a study on the hydroiodination of propiolic acid. cam.ac.uk

This analysis reveals key structural parameters in the solid state, including precise bond lengths, bond angles, and torsion angles. A critical feature of the solid-state structure of carboxylic acids is the formation of intermolecular hydrogen bonds. It is expected that molecules of this compound form centrosymmetric dimers in the crystal lattice, where the carboxyl groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds. This interaction significantly influences the compound's physical properties, such as its melting point. The crystallographic data provides unequivocal proof of the Z-stereochemistry of the double bond.

Future Directions and Emerging Research Avenues for Z 3 Iodoacrylic Acid

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

The precise control of stereochemistry is paramount in modern organic synthesis, and the development of novel catalytic systems to enhance the stereoselectivity of (Z)-3-iodoacrylic acid formation is a key area of future research. While methods for the synthesis of (Z)-α-haloacrylic acid derivatives exist, achieving high Z-selectivity in the synthesis of β-haloacrylic acids like this compound often presents challenges. rsc.orgresearchgate.netresearchgate.net

Future research will likely focus on the design and application of sophisticated catalysts that can direct the hydroiodination of propiolic acid with high stereocontrol. researchgate.net This could involve the use of transition metal catalysts with tailored ligand architectures that create a specific steric and electronic environment around the active site, favoring the syn-addition of hydrogen iodide across the triple bond. Furthermore, organocatalysis presents a promising metal-free alternative for stereoselective transformations. ntu.edu.sgrsc.org Chiral organocatalysts could be engineered to promote the selective formation of the (Z)-isomer through non-covalent interactions.

Potential Catalytic Approaches:

| Catalytic System | Potential Mechanism for Z-Selectivity | Research Focus |

| Transition Metal Catalysis | Ligand-controlled steric and electronic effects favoring syn-addition. | Development of novel rhodium, palladium, or gold catalysts with chiral ligands. |

| Organocatalysis | Formation of chiral intermediates that direct the approach of the iodide source. | Design of new chiral amines, phosphines, or thioureas as catalysts. |

| Photocatalysis | Generation of reactive intermediates under mild conditions with stereocontrol. acs.orgnih.gov | Exploring visible-light-mediated reactions with photosensitizers. |

The development of these novel catalytic systems will not only improve the efficiency and selectivity of this compound synthesis but also provide more sustainable and atom-economical routes to this important chemical intermediate.

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the design of chemical syntheses and applications. hyle.orgimist.maresearchgate.net For this compound, future research will aim to develop more environmentally benign synthetic methods and applications that minimize waste and hazard.

Current synthetic routes often rely on traditional solvents and reagents. A key future direction is the exploration of greener solvent alternatives, such as bio-based solvents, to replace petroleum-derived ones. vertecbiosolvents.com Additionally, developing solvent-free reaction conditions or utilizing aqueous media would significantly improve the environmental footprint of the synthesis. imist.ma

The development of catalytic systems, as discussed in the previous section, is also a cornerstone of green chemistry, as catalysts can reduce energy consumption and improve atom economy. hyle.org Furthermore, exploring bio-based feedstocks for the synthesis of acrylic acid and its derivatives is a long-term goal for sustainable chemical production. renewable-carbon.eu Research into enzymatic or microbial routes to produce precursors to this compound could revolutionize its synthesis. The use of greener oxidants like hydrogen peroxide in catalytic systems for the synthesis of acrylic acid derivatives from bio-based sources like acrolein is another promising avenue. maastrichtuniversity.nl

Green Chemistry Strategies for this compound:

| Strategy | Description | Potential Impact |

| Renewable Feedstocks | Utilizing biomass-derived starting materials for synthesis. renewable-carbon.eu | Reduced reliance on fossil fuels and a lower carbon footprint. |

| Greener Solvents | Employing bio-based solvents or conducting reactions in water or under solvent-free conditions. vertecbiosolvents.com | Minimized use of volatile organic compounds (VOCs) and reduced environmental pollution. |

| Catalytic Methods | Designing highly efficient and recyclable catalysts to minimize waste and energy consumption. hyle.org | Increased process efficiency and reduced generation of byproducts. |

| Atom Economy | Developing synthetic routes that maximize the incorporation of all starting materials into the final product. | Minimized waste generation and more efficient use of resources. |

By integrating these green chemistry principles, the lifecycle of this compound, from its synthesis to its final application, can be made significantly more sustainable.

Expansion of Applications in Materials Science and Nanotechnology

The unique chemical properties of this compound, particularly the presence of a reactive vinyl iodide group and a carboxylic acid functionality, make it an attractive building block for novel materials and nanotechnologies. wikipedia.org

In materials science, the vinyl iodide moiety can participate in various polymerization reactions. Recent research has demonstrated the direct synthesis of polymers containing vinyl iodide groups, which can be further modified through post-polymerization reactions like metal-catalyzed cross-coupling. nih.gov This opens up possibilities for creating functional polymers with tailored properties. This compound could be incorporated as a monomer to introduce reactive sites along a polymer chain, which can then be used for grafting other molecules, cross-linking, or creating materials with specific electronic or optical properties.

In nanotechnology, the carboxylic acid group of this compound can be used to functionalize the surface of nanoparticles. nih.govresearchgate.netmdpi.com This functionalization can improve the stability and dispersibility of nanoparticles in various media and provide a handle for further chemical modifications. For example, acrylic acid has been used to functionalize silicon and mesoporous silica (B1680970) nanoparticles. researchgate.netnih.gov The presence of the iodine atom could also impart unique properties to the functionalized nanoparticles, such as increased X-ray attenuation for imaging applications.

Potential Applications in Materials Science and Nanotechnology:

| Field | Application | Role of this compound |

| Polymer Science | Synthesis of functional polymers and block copolymers. ntu.edu.sgrsc.orgnih.gov | Monomer with a reactive handle for post-polymerization modification. |

| Nanomaterials | Surface functionalization of nanoparticles for enhanced stability and functionality. nih.govnih.gov | A bifunctional linker to attach to nanoparticle surfaces and present a reactive vinyl iodide group. |

| Biomedical Devices | Development of antimicrobial surfaces and drug delivery carriers. mdpi.com | Component of functional coatings or nanoparticle-based delivery systems. |

| Electronics | Creation of novel materials for organic electronics. | Building block for conjugated polymers with tunable electronic properties. |

The exploration of this compound in these advanced applications is still in its early stages, but its versatile chemical nature suggests a promising future in the development of next-generation materials and nanotechnologies.

Advanced Methodologies for the Total Synthesis of Complex Molecular Architectures

Vinyl iodides are valuable intermediates in the total synthesis of natural products and other complex organic molecules due to their reactivity in cross-coupling reactions. wikipedia.orgacs.org this compound, with its defined stereochemistry and multiple functional groups, is a particularly attractive building block for the stereoselective synthesis of intricate molecular architectures. researchgate.netresearchgate.net

Future research will likely see the expanded use of this compound in convergent synthetic strategies, where complex molecules are assembled from smaller, pre-functionalized fragments. The vinyl iodide moiety can participate in a variety of carbon-carbon bond-forming reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the efficient construction of complex carbon skeletons. wikipedia.org The carboxylic acid group can be used for ester or amide bond formation, further increasing its synthetic versatility.

The development of novel, transition-metal-free coupling reactions involving vinyl iodides will also be a significant area of research. nih.gov These methods offer a more sustainable alternative to traditional palladium- or copper-catalyzed reactions. Furthermore, the application of this compound in cascade reactions, where multiple bond-forming events occur in a single step, will enable the rapid construction of molecular complexity from simple starting materials.

Synthetic Utility of this compound in Total Synthesis:

| Synthetic Transformation | Description | Example Application |